2-Undecanol (CAS 1653-30-1), also known as methyl nonyl carbinol, is an 11-carbon secondary fatty alcohol characterized by a hydrophobic hydrocarbon chain and a hydroxyl group at the C2 position. At standard room temperature, it exists as a clear, colorless to pale yellow liquid[1]. It is utilized industrially and in laboratory settings as a specialized solvent for liquid-liquid extraction, a direct precursor for organic synthesis (particularly for methyl ketones), and a specific active component in agricultural semiochemical formulations[2]. Its baseline value proposition lies in its combination of long-chain hydrophobicity, secondary alcohol reactivity, and favorable thermal processability compared to its primary alcohol counterparts [1].
Substituting 2-undecanol with its closest in-class analog, 1-undecanol, fundamentally alters both processability and chemical reactivity. Thermally, 1-undecanol has a higher melting point that can cause it to solidify or form a highly viscous slush in cool storage environments, whereas 2-undecanol remains a pumpable liquid [1]. Chemically, the position of the hydroxyl group dictates the downstream oxidation products: 2-undecanol exclusively yields 2-undecanone (methyl nonyl ketone), a critical intermediate and repellent, while 1-undecanol oxidizes to undecanal or undecanoic acid [2]. Furthermore, in agricultural applications, 2-undecanol acts as a highly specific aggregation pheromone for targeted pest species; primary alcohols or different chain lengths fail to trigger the required biological response due to incorrect receptor binding [3].
2-Undecanol exhibits a melting point of approximately 0 °C to 12 °C, ensuring it remains a free-flowing liquid at standard ambient temperatures (20 °C). In contrast, the primary analog 1-undecanol has a melting point of 15 °C to 19 °C [1]. In cool storage environments or winter transit, 1-undecanol is prone to solidification or slush formation, requiring drum heaters or melting cycles prior to pumping and formulation.
| Evidence Dimension | Melting Point / Physical State at 20 °C |
| Target Compound Data | 0 to 12 °C (Liquid) |
| Comparator Or Baseline | 1-Undecanol: 15 to 19 °C (Solid/Slush) |
| Quantified Difference | 1-Undecanol freezes at temperatures up to 15-19 °C higher than 2-undecanol |
| Conditions | Standard atmospheric pressure, ambient warehouse storage |
Procuring the 2-isomer ensures the material remains pumpable without additional heating equipment, reducing energy costs and processing delays in industrial workflows.
The secondary hydroxyl group at the C2 position of 2-undecanol is strictly required for the synthesis of 2-undecanone (methyl nonyl ketone) via aerobic oxidation or other standard oxidation methods[1]. 1-Undecanol cannot yield this methyl ketone, as the oxidation of a primary alcohol inherently produces an aldehyde (undecanal) or a carboxylic acid (undecanoic acid). The oxidation of 2-undecanol provides direct access to the target ketone [1].
| Evidence Dimension | Oxidation Product |
| Target Compound Data | Yields 2-undecanone (methyl ketone) |
| Comparator Or Baseline | 1-Undecanol: Yields undecanal or undecanoic acid |
| Quantified Difference | Absolute structural divergence in downstream products |
| Conditions | Standard alcohol oxidation protocols |
Buyers sourcing precursors for methyl nonyl ketone must procure the 2-isomer, as primary alcohols are chemically incapable of yielding the required target.
2-Undecanol is a highly specific, male-produced aggregation pheromone component for the strawberry sap beetle (Lobiopa insularis), functioning in synergy with 2-undecanone [1]. The specific steric and electronic profile of the secondary alcohol is required for receptor binding in the target insect. Generic substitution with 1-undecanol or other primary fatty alcohols results in a complete loss of this specific semiochemical attractant activity [1].
| Evidence Dimension | Pheromone Attractant Activity |
| Target Compound Data | Active aggregation pheromone for L. insularis |
| Comparator Or Baseline | 1-Undecanol / generic alcohols: Biologically inactive for this pathway |
| Quantified Difference | Binary difference (Active vs. Inactive) |
| Conditions | Field trapping and electroantennography assays |
For agricultural and pest management formulations, the exact 2-undecanol structure is non-negotiable to achieve the required biological efficacy.
Because 2-undecanol possesses a secondary hydroxyl group at the C2 position, it is the direct and mandatory precursor for synthesizing 2-undecanone via oxidation. This makes it a critical raw material for manufacturers producing this specific ketone for insect repellents, fragrances, and chemical intermediates[1].
2-Undecanol is an active aggregation pheromone component for specific agricultural pests, including the strawberry sap beetle (Lobiopa insularis). It is procured for the production of highly targeted, eco-friendly pest management traps where structural specificity is required for biological activity[2].
Due to its lower melting point compared to primary undecanol, 2-undecanol is selected as a hydrophobic solvent in liquid-liquid extraction processes where maintaining a low-viscosity liquid state at ambient or sub-ambient temperatures is operationally necessary to prevent line blockages and ensure smooth phase separation [3].
Irritant;Environmental Hazard